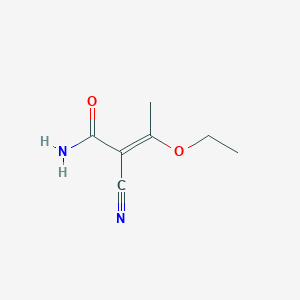

(2E)-2-cyano-3-ethoxybut-2-enamide

Description

Overview of Enamides as Versatile Organic Synthons

Enamides have emerged as versatile and valuable building blocks in the field of organic synthesis. researchgate.netrsc.org Their utility stems from a unique balance of stability and reactivity, which allows for a wide array of chemical transformations. researchgate.netrsc.org This makes them crucial intermediates in the synthesis of complex nitrogen-containing molecules, including many natural products and pharmaceuticals. researchgate.netthieme-connect.comacs.org

Structurally, enamides are characterized by a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen atom also being part of an amide group. libretexts.org This arrangement creates a conjugated system where the lone pair of electrons on the nitrogen atom can delocalize into the double bond and the carbonyl group. The electron-withdrawing nature of the acyl group on the nitrogen atom tempers the nucleophilicity of the β-carbon of the double bond, a key feature that distinguishes them from enamines. researchgate.netnih.gov This electronic feature imparts a unique ambiphilic character to the double bond, allowing it to react with both electrophiles and nucleophiles under various conditions. researchgate.net

The stereochemistry of the double bond in enamides, typically designated as E or Z, plays a crucial role in their reactivity and the stereochemical outcome of their reactions. The synthesis of enamides with high stereoselectivity is an active area of research. nih.govorganic-chemistry.org

Enamides are often considered as stabilized or masked versions of enamines. researchgate.net Enamines, which are nitrogen analogs of enols, are highly reactive nucleophiles due to the strong electron-donating ability of the nitrogen atom. makingmolecules.comwikipedia.org This high reactivity, however, also makes them prone to hydrolysis and other side reactions. nih.govmakingmolecules.com

In contrast, the presence of the electron-withdrawing acyl group in enamides significantly reduces the electron density on both the nitrogen atom and the carbon-carbon double bond. researchgate.net This results in several key differences:

Stability: Enamides are considerably more stable and less susceptible to hydrolysis than enamines, making them easier to handle and purify. researchgate.netthieme-connect.comnih.gov

Reactivity: While less nucleophilic than enamines, enamides still exhibit useful reactivity. researchgate.netnih.gov Their tempered reactivity can lead to higher selectivity in chemical transformations. wikipedia.org The electron-withdrawing group can also activate the double bond for different modes of reactivity, such as cycloaddition reactions. nih.govacs.org

| Feature | Enamines | Enamides |

| Structure | Nitrogen atom attached to a C=C double bond | Nitrogen atom of an amide group attached to a C=C double bond |

| Reactivity | Highly nucleophilic, prone to side reactions | Moderately nucleophilic, more selective |

| Stability | Less stable, sensitive to hydrolysis | More stable, easier to handle |

The study of enamine chemistry was pioneered in the mid-20th century. acs.org Initially, enamides were often viewed as less reactive and therefore less valuable synthetic intermediates compared to their enamine counterparts. rsc.org However, over the past few decades, the unique potential of enamides has been increasingly recognized and exploited. rsc.orgrsc.org

Key developments in transition-metal catalysis, particularly asymmetric hydrogenation and cross-coupling reactions, have propelled enamides to the forefront of modern organic synthesis. acs.orgrsc.org They are now recognized as key building blocks for the construction of chiral amines and a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.netacs.org The development of new synthetic methods for their preparation and their application in total synthesis continues to be an active area of research. rsc.orgbohrium.comacs.org

Classification of (2E)-2-cyano-3-ethoxybut-2-enamide

The specific compound this compound can be classified and understood by examining its structural and functional components.

This compound is fundamentally an α,β-unsaturated amide. This classification arises from the presence of a carbon-carbon double bond between the α and β carbons relative to the carbonyl group of the amide. researchgate.net This structural motif is a key determinant of the molecule's reactivity. α,β-Unsaturated amides are an important class of compounds found in various natural products and are valuable intermediates in organic synthesis. researchgate.netrsc.org The "(2E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

Amide Group (-CONH2): The primary amide group consists of a carbonyl group bonded to a nitrogen atom. libretexts.org This group is relatively stable and can participate in hydrogen bonding. The amide functionality is a cornerstone of peptide and protein chemistry. libretexts.org In the context of this molecule, it is integral to its classification as an enamide.

Cyano Group (-C≡N): The cyano group, also known as a nitrile group, is a potent electron-withdrawing group. taylorandfrancis.com Its presence on the α-carbon of the double bond significantly influences the electronic properties of the molecule, further decreasing the electron density of the double bond and potentially activating it for nucleophilic attack. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov

Ethoxy Group (-OCH2CH3): The ethoxy group is an ether functionality. In this molecule, it is attached to the β-carbon of the double bond. As an electron-donating group through resonance, it can influence the electron distribution within the conjugated system.

The interplay of these three functional groups—amide, cyano, and ethoxy—on the but-2-ene backbone creates a highly functionalized and electronically complex molecule with potential for diverse chemical transformations.

Stereochemical Designation: Significance of the (2E) Configuration

The designation "(2E)" in the name of the compound is crucial as it defines the specific stereoisomer. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The "(2E)" notation refers to the geometry around the carbon-carbon double bond at the second position of the butene chain.

The E/Z notation is used to unambiguously describe the stereochemistry of double bonds, especially when the two carbon atoms of the double bond are attached to three or four different substituents. The assignment of 'E' or 'Z' is determined by the Cahn-Ingold-Prelog (CIP) priority rules. In this system, a priority is assigned to the two substituents on each carbon of the double bond based on their atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is designated as 'Z' (from the German zusammen, meaning together). If they are on opposite sides, the configuration is 'E' (from the German entgegen, meaning opposite).

In the case of this compound, the substituents on the C2 carbon are a cyano group (-CN) and an amide group (-CONH2). The substituents on the C3 carbon are an ethoxy group (-OCH2CH3) and a methyl group (-CH3). According to the CIP rules, the cyano group has a higher priority than the amide group on C2, and the ethoxy group has a higher priority than the methyl group on C3. The "(2E)" designation indicates that the cyano group and the ethoxy group are on opposite sides of the double bond.

The stereochemical configuration of an enamide can have a profound impact on its reactivity and biological activity. In asymmetric synthesis, for example, the E or Z configuration of an enamide substrate can determine the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the product. This is particularly important in the synthesis of chiral drugs, where only one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful. Therefore, the ability to selectively synthesize the (2E) isomer of 2-cyano-3-ethoxybut-2-enamide is a critical aspect of its chemistry.

Compound Data

| Compound Name |

| This compound |

| 2-cyanoacetamide (B1669375) |

Table 1: Chemical Compounds Mentioned

| Property | Data | Source |

| IUPAC Name | (2E)-2-cyano-3-ethoxy-2-butenamide | |

| CAS Number | 158951-24-7 | |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| InChI Key | AYUDHSQMQHXPLX-AATRIKPKSA-N |

Table 2: Physicochemical Properties of this compound

Structure

3D Structure

Properties

CAS No. |

158951-24-7 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(E)-2-cyano-3-ethoxybut-2-enamide |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-5(2)6(4-8)7(9)10/h3H2,1-2H3,(H2,9,10)/b6-5+ |

InChI Key |

AYUDHSQMQHXPLX-AATRIKPKSA-N |

Isomeric SMILES |

CCO/C(=C(\C#N)/C(=O)N)/C |

Canonical SMILES |

CCOC(=C(C#N)C(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2e 2 Cyano 3 Ethoxybut 2 Enamide and Analogous Structures

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a single or limited number of steps from readily available starting materials. These approaches are often favored for their efficiency and atom economy.

Condensation Reactions Utilizing Acetic Anhydride (B1165640) and Bases

A primary method for synthesizing α,β-unsaturated cyano-amides is through condensation reactions. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is a cornerstone of this approach. wikipedia.org In a plausible synthesis of (2E)-2-cyano-3-ethoxybut-2-enamide, 2-cyanoacetamide (B1669375) can be reacted with triethyl orthoacetate. In this reaction, triethyl orthoacetate serves as a source for the required 3-ethoxybut-2-enoyl moiety.

The reaction is typically facilitated by acetic anhydride, which acts as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the unsaturated product. A base, often a tertiary amine like triethylamine (B128534) or piperidine (B6355638), is used to deprotonate the active methylene (B1212753) group of 2-cyanoacetamide, generating a nucleophilic enolate that initiates the condensation cascade. youtube.com While specific literature for the direct synthesis of the title compound via this exact route is sparse, the condensation of 2-cyanoacetamide with aldehydes in the presence of acetic anhydride is a well-documented method for producing related structures. researchgate.net

Table 1: Hypothetical Knoevenagel Condensation for this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Base | Product |

|---|

N-Dehydrogenation Strategies from Corresponding Amides

An alternative direct approach to enamides is the N-dehydrogenation of the corresponding saturated amide, in this case, 2-cyano-3-ethoxybutanamide. This strategy involves the selective formation of a double bond between the nitrogen and the α-carbon of the N-alkyl group, or in this context, the β-carbon of the butanamide backbone. While traditional dehydrogenation of amides often occurs on the acyl side, recent advancements have enabled regioselective N-α,β-desaturation.

One novel, one-step N-dehydrogenation protocol employs a combination of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) and triflic anhydride (Tf₂O). wikipedia.orgnih.gov In this process, triflic anhydride acts as both an electrophilic activator for the amide and an oxidant. nih.gov The reaction is characterized by a broad substrate scope and simple setup. nih.govorganic-chemistry.org Another strategy involves an iron-assisted regioselective oxidative desaturation, providing an efficient route to enamides from simple amides. mdpi.com

Table 2: General Conditions for N-Dehydrogenation of Amides

| Method | Base | Oxidant/Activator | Solvent | Key Feature |

|---|---|---|---|---|

| Electrophilic Activation | LiHMDS | Triflic Anhydride | Diethyl ether | One-step, broad scope. wikipedia.orgnih.gov |

These methods represent a powerful way to access enamides directly from their saturated amide precursors, avoiding the need for pre-functionalized substrates.

Multicomponent Reactions Incorporating Relevant Building Blocks

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient pathway to complex molecules. nih.gov The synthesis of this compound could be envisioned through an MCR. For instance, a variation of the Gewald reaction, which typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, demonstrates the utility of cyanoacetamides in MCRs to produce diverse amide products. nih.gov

A relevant MCR could involve the reaction of an aldehyde, an alcohol, and an active methylene compound like 2-cyanoacetamide. Research has shown the successful one-pot synthesis of 6-alkoxy-2-amino-3,5-dicyanopyridines from an aldehyde, malononitrile, and an alcohol, showcasing the incorporation of an alkoxy group in an MCR setting. researchgate.net A hypothetical three-component reaction for the title compound might involve acetaldehyde, 2-cyanoacetamide, and ethanol (B145695) under specific catalytic conditions, proceeding through a sequence of Knoevenagel condensation and Michael addition of the alcohol.

Precursor-Based Synthesis Pathways

These synthetic routes involve the initial preparation of a key intermediate, which is then chemically transformed into the final enamide product.

Utilizing α-Cyanoacetamides as Key Intermediates

2-Cyanoacetamide is a versatile and widely utilized precursor in organic synthesis. researchgate.nettubitak.gov.tr Its utility stems from the reactivity of the active methylene group, which is flanked by two electron-withdrawing groups (cyano and amide). This positioning facilitates deprotonation by even mild bases to form a stable carbanion. wikipedia.orgtubitak.gov.tr

The synthesis of this compound via this pathway would typically involve a Knoevenagel condensation with an appropriate carbonyl compound or its equivalent. wikipedia.org A common strategy involves reacting 2-cyanoacetamide with an orthoester, such as triethyl orthoacetate, in a solvent like ethanol, often with a catalytic amount of a base like piperidine. The orthoester effectively serves as a protected form of the required electrophile. The reaction proceeds through nucleophilic attack of the deprotonated cyanoacetamide on the orthoester, followed by elimination of ethanol to yield the desired β-ethoxy enamide. This method is a reliable and frequently employed route for the synthesis of β-alkoxy-α,β-unsaturated systems.

Transformations from Related α,β-Unsaturated Esters or Nitriles

One of the most direct precursor-based pathways involves the transformation of a closely related α,β-unsaturated ester, namely ethyl (2E)-2-cyano-3-ethoxybut-2-enoate. biosynth.comcymitquimica.combldpharm.com This precursor contains the complete carbon skeleton and the required cyano and ethoxy functionalities. The synthesis of this ester can be achieved through methods analogous to those described for the amide, for example, by the condensation of ethyl cyanoacetate (B8463686) with triethyl orthoacetate. researchgate.net

With the precursor ester in hand, the final transformation is a direct amidation reaction. This involves reacting ethyl (2E)-2-cyano-3-ethoxybut-2-enoate with ammonia (B1221849). The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the ester carbonyl group, leading to the displacement of the ethoxide leaving group and formation of the primary amide, this compound. This final step is typically straightforward and can often be performed under mild conditions to achieve high yields.

Table 3: Summary of Precursor-Based Synthesis of this compound

| Precursor | Key Reaction | Reagents | Final Product |

|---|---|---|---|

| 2-Cyanoacetamide | Knoevenagel Condensation | Triethyl orthoacetate, Base | This compound |

Derivatization of Functionalized Butanoic Acid Precursors

The synthesis of α,β-unsaturated cyanoacrylamides like this compound often originates from highly functionalized and readily available starting materials. A primary and efficient route involves the derivatization of functionalized butanoic acid precursors, specifically β-keto esters such as ethyl 3-oxobutanoate (more commonly known as ethyl acetoacetate). This approach leverages the classic Knoevenagel condensation reaction, a cornerstone in carbon-carbon bond formation. nih.govorganic-chemistry.org

The reaction involves the condensation between an active methylene compound, in this case, 2-cyanoacetamide, and a carbonyl compound, ethyl 3-oxobutanoate. The acidic α-protons of 2-cyanoacetamide are readily removed by a base (e.g., piperidine, DABCO), forming a nucleophilic carbanion. nih.gov This carbanion then attacks the electrophilic keto-carbonyl of ethyl 3-oxobutanoate. The resulting intermediate subsequently undergoes dehydration to form a more stable, conjugated system.

Table 1: Knoevenagel Condensation for Synthesis of the Enamide Precursor

| Reactant 1 | Reactant 2 | Key Transformation | Intermediate Product |

| Ethyl 3-oxobutanoate | 2-Cyanoacetamide | Condensation & Dehydration | 2-cyano-3-hydroxybut-2-enamide |

Stereoselective and Stereospecific Synthesis

The geometry and potential chirality of enamides are critical to their function and application. Therefore, controlling the stereochemical outcome during synthesis is of paramount importance.

Control of (E)/(Z) Isomerism during Synthesis

The "(2E)" designation in the target compound's name specifies that the ethoxy and cyano-amide groups are on opposite sides of the carbon-carbon double bond. Achieving high stereoselectivity for the E-isomer over the Z-isomer is a common objective in enamide synthesis.

Several factors influence the E/Z ratio of the final product:

Thermodynamic Stability : In many cases, the E-isomer is the thermodynamically more stable product due to reduced steric hindrance between bulky substituents, and reactions run under equilibrium conditions will favor its formation.

Catalyst Control : Transition metal catalysis, particularly with palladium, offers powerful control over stereoselectivity. For instance, palladium-catalyzed hydroamidation of terminal alkynes can be tuned to produce either Z or E enamides. organic-chemistry.org The formation of Z-enamides is often favored with primary amides due to stabilization of the transition state via an intramolecular hydrogen bond between the amide proton and a coordinating group. organic-chemistry.orgacs.orgresearchgate.net Conversely, the use of secondary amides, which lack the necessary proton for this hydrogen bonding, typically leads to the formation of the E-enamide. organic-chemistry.org

Reaction Mechanism : The mechanism of the condensation and elimination steps can dictate the stereochemical outcome. Base-catalyzed eliminations (E1cB or E2) from the aldol-type intermediate in the Knoevenagel condensation often show selectivity that can be influenced by the choice of base and solvent.

Table 2: Factors Influencing (E)/(Z) Isomerism in Enamide Synthesis

| Factor | Favors (Z)-Isomer | Favors (E)-Isomer | Rationale |

| Amide Type (in Pd-catalysis) | Primary Amides | Secondary Amides | Intramolecular H-bonding stabilizes Z-transition state with primary amides. organic-chemistry.org |

| Thermodynamics | Less Stable | More Stable | Reduced steric repulsion between substituents. |

| Catalyst System | Specific Pd-catalysts with primary amides | Different catalytic systems or secondary amides | Ligand and substrate geometry control the stereochemical pathway. researchgate.net |

Asymmetric Induction in Related Enamide Formations

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. While this compound itself is achiral, related enamides can be synthesized with high levels of stereocontrol.

If a chiral center were introduced into one of the precursors, for example, by using a chiral butanoic acid derivative, it could direct the formation of a new stereocenter with a specific configuration. This occurs because the chiral center renders the two faces of a prochiral carbonyl or enamine intermediate diastereotopic. A reagent or catalyst will approach one face preferentially due to steric or electronic factors, leading to an excess of one diastereomer. Radical cyclizations of chiral enamides have been studied as a method for asymmetric synthesis, demonstrating the transfer of chirality. acs.org

Catalytic Approaches for Enantioselective Synthesis

For the synthesis of chiral enamides from achiral precursors, an external chiral catalyst is required. This field, known as asymmetric catalysis, is a powerful tool for producing enantiomerically enriched compounds. acs.org

Chiral Brønsted Acid Catalysis : Chiral phosphoric acids (CPAs), often derived from scaffolds like BINOL, have emerged as highly effective organocatalysts for a variety of enantioselective transformations involving enamides. nih.govdicp.ac.cn These catalysts can protonate a substrate, forming a chiral ion pair. In reactions like the Mannich-type reaction, a CPA can activate an enamide to generate an imine equivalent in a chiral environment, which then reacts enantioselectively with a nucleophile. acs.orgacs.org These catalysts have proven effective in cycloadditions and hydrogenation reactions of enamides. nih.govdntb.gov.ua

Transition Metal Catalysis : The asymmetric hydrogenation of enamides is a well-established method for producing chiral amines. acs.orgyoutube.com This involves the use of transition metal complexes (commonly rhodium or iridium) coordinated to chiral phosphine (B1218219) ligands (e.g., DIPAMP, BINAP). The chiral ligand creates a chiral pocket around the metal center, forcing the enamide substrate to bind in a specific orientation. The subsequent delivery of hydrogen occurs to one face of the double bond, leading to the formation of the product with high enantiomeric excess. youtube.com Similarly, other catalytic reactions, such as Michael additions, can be rendered enantioselective using chiral metal complexes. nih.gov

Table 3: Catalytic Approaches for Asymmetric Synthesis of Chiral Enamide Derivatives

| Catalytic Approach | Catalyst Type | Example Reaction | Mechanism of Enantiocontrol |

| Organocatalysis | Chiral Phosphoric Acids (e.g., BINOL-derived) | Mannich Reaction, Hydrogenation, Cycloaddition dicp.ac.cnacs.orgdntb.gov.ua | Formation of a chiral ion pair after protonation of the enamide. |

| Transition Metal Catalysis | Rhodium or Iridium with Chiral Phosphine Ligands | Asymmetric Hydrogenation acs.orgyoutube.com | Substrate coordination to a chiral metallic complex directs hydrogenation to a specific face. |

| Transition Metal Catalysis | Chiral Metal Complexes | Asymmetric Michael Addition nih.gov | Formation of a chiral enolate or activation of the electrophile within a chiral ligand sphere. |

Reactivity and Reaction Mechanisms of 2e 2 Cyano 3 Ethoxybut 2 Enamide

Nucleophilic and Electrophilic Activation Profiles

The unique arrangement of functional groups in (2E)-2-cyano-3-ethoxybut-2-enamide results in distinct nucleophilic and electrophilic centers, allowing it to participate in a wide array of chemical transformations.

Role of the Amide Nitrogen Lone Pair in Enhanced Nucleophilicity

The lone pair of electrons on the amide nitrogen atom plays a crucial role in the molecule's reactivity. While typically considered less basic than amines due to resonance with the adjacent carbonyl group, the amide nitrogen in this compound can still exhibit nucleophilic character. researchgate.net This nucleophilicity can be enhanced under certain reaction conditions, particularly in the formation of heterocyclic systems. The participation of the amide nitrogen's lone pair can lead to intramolecular cyclization reactions, especially after an initial intermolecular reaction at another site of the molecule.

Electrophilic Nature of the α-Carbon and Reactivity of the Cyano Group

The α-carbon of the butenamide backbone is rendered significantly electrophilic. This is a consequence of the powerful electron-withdrawing effects of both the adjacent cyano (-CN) group and the carbonyl group of the amide. This electron deficiency makes the α-carbon susceptible to attack by nucleophiles.

The cyano group itself is a site of electrophilicity, with the carbon atom of the nitrile being susceptible to nucleophilic attack. This can lead to the formation of imine anions as intermediates, which can then be further transformed. khanacademy.org Reactions involving the cyano group are common in the synthesis of nitrogen-containing heterocycles. wikipedia.org

Formation and Stabilization of Iminium Intermediates

Iminium ions are key reactive intermediates that can be formed from this compound, particularly in reactions involving the cyano group or the amide functionality. For instance, protonation or alkylation of the amide nitrogen can lead to the formation of an iminium species, which is stabilized by resonance. These intermediates are highly electrophilic and can be readily attacked by nucleophiles. The formation of stable imines from related systems has been observed, underscoring the feasibility of such intermediates in the reaction pathways of this compound. nih.gov

Addition Reactions

The presence of an α,β-unsaturated system, along with the carbonyl and nitrile groups, makes this compound an excellent substrate for various addition reactions.

Michael-Type Additions to the α,β-Unsaturated System

The carbon-carbon double bond in this compound is activated towards nucleophilic attack due to the presence of the electron-withdrawing cyano and amide groups. This makes the β-carbon a prime target for Michael-type or conjugate additions. wikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles, including carbanions (such as those derived from malonates or β-ketoesters), amines, and thiols, can add to the β-position. wikipedia.orgnih.gov The general mechanism for a Michael addition involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated. masterorganicchemistry.com

The general scheme for a Michael addition is presented below:

| Reactant | Nucleophile (Nu⁻) | Product |

| This compound | R₂NH (Amine) | 3-(Dialkylamino)-2-cyano-3-ethoxybutanamide |

| This compound | RSH (Thiol) | 2-Cyano-3-ethoxy-3-(alkylthio)butanamide |

| This compound | CH(CO₂Et)₂⁻ (Malonate) | Diethyl 2-(1-cyano-2-ethoxy-1-carbamoylpropyl)malonate |

It is important to note that while the β-carbon is a soft electrophilic center, the carbonyl carbon is a hard electrophilic center. Therefore, competition between 1,4-addition (Michael addition) and 1,2-addition (to the carbonyl) can occur, with the outcome often depending on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

Nucleophilic Additions to the Carbonyl and Nitrile Groups

Beyond the Michael addition, the carbonyl and nitrile groups of this compound are also susceptible to direct nucleophilic attack. The carbonyl carbon of the amide is electrophilic and can react with strong nucleophiles. However, the reactivity is generally lower than that of ketones or aldehydes.

The nitrile group can also undergo nucleophilic addition. For example, organometallic reagents or strong reducing agents like lithium aluminum hydride can attack the electrophilic carbon of the cyano group. khanacademy.org Such reactions are pivotal in synthetic pathways that aim to convert the nitrile into an amine or a ketone after hydrolysis of the intermediate imine.

Hydrogenation and Reductive Transformations, including Asymmetric Hydrogenation

No studies detailing the hydrogenation or other reductive transformations of this compound were found. This includes a lack of information regarding catalytic systems, reaction conditions (e.g., pressure, temperature, solvents), and the stereochemical outcomes of such reactions, including any potential for asymmetric hydrogenation to yield chiral products.

Functionalization of the Olefinic β-Carbon

The olefinic β-carbon of this compound is part of an electron-poor π-system, making it a potential site for certain types of functionalization.

Modern synthetic methods often focus on the direct functionalization of C-H bonds. However, no research detailing the C(sp2)–H functionalization at the β-position of this compound, such as through alkylation or alkenylation strategies, has been published.

Halogenation and Other Electrophilic Substitutions on the Double Bond

The double bond in enamides is electron-rich, making it susceptible to attack by electrophiles. bohrium.com This reactivity is influenced by the presence of the nitrogen atom, which can donate electron density to the double bond, and the electron-withdrawing cyano and amide groups.

Halogenation:

The addition of halogens to the double bond of enamides is a common electrophilic reaction. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of enamide halogenation can be applied. The reaction typically proceeds through a halonium ion intermediate, which is then attacked by a nucleophile. rsc.org The regioselectivity and stereoselectivity of the reaction can be influenced by the substituents on the enamide and the reaction conditions. For instance, the dehydrogenative N-β-halogenation of amides can lead to the formation of β-halogenated enamides. nih.govdigitellinc.com This process can involve the use of reagents like N-iodosuccinimide (NIS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

Other Electrophilic Substitutions:

Table 1: Examples of Reagents Used in Halogenation of Related Enamide Structures

| Reagent | Halogenating Agent | Description |

| N-Iodosuccinimide (NIS) | Iodine | Used for the dehydrogenative N-β-halogenation of amides to form β-iodoenamides. nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Bromine | Employed for the dehydrogenative N-β-bromination of amides to yield β-bromoenamides. nih.gov |

| Halogenated Solvents with Pyridine-N-oxides | Halogen | Brønsted acid-catalyzed α-halogenation of ynamides can produce (E)-haloenamides. rsc.org |

Rearrangements and Isomerizations

Enamides can undergo various rearrangement and isomerization reactions, which are often driven by the formation of more stable products or the influence of catalysts.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.orglibretexts.org In the context of enamides, digitellinc.comdigitellinc.com-sigmatropic rearrangements are particularly noteworthy. rsc.orgrsc.orgstereoelectronics.org These reactions involve a six-membered, cyclic transition state. stereoelectronics.org For N-(acyloxy)enamides, a regiodivergent digitellinc.comdigitellinc.com-sigmatropic rearrangement has been developed where the outcome can be controlled by the reaction conditions. rsc.orgrsc.org Treatment with a strong base like LiHMDS leads to the formation of an enamido carboxylic acid through C-C bond formation, while thermal conditions in the presence of 2,4,6-collidine yield an enamido ester via C-O bond formation. rsc.orgrsc.org

Table 2: Regiodivergent digitellinc.comdigitellinc.com-Sigmatropic Rearrangement of N-(acyloxy)enamides

| Conditions | Product Type | Bond Formed |

| LiHMDS | Enamido Carboxylic Acid | C-C |

| 2,4,6-Collidine, Heat | Enamido Ester | C-O |

Tautomerization is a process where isomers, known as tautomers, interconvert through the migration of a proton and the shifting of double bonds. nih.govkhanacademy.orgyoutube.comyoutube.com In structures related to this compound, keto-enol and imine-enamine tautomerism are relevant. khanacademy.orgmasterorganicchemistry.comlibretexts.org The cyano and amide groups can influence the position of the tautomeric equilibrium. For instance, the presence of a carbonyl group allows for keto-enol tautomerism, where the keto form is generally more stable. youtube.com The enamide functionality itself can be considered a tautomer of an imine. The equilibrium between the enamine and imine forms is crucial in many reactions catalyzed by secondary amines. masterorganicchemistry.com

Acid catalysis plays a significant role in the reactions of enamides. acs.orgacs.orgchemrxiv.orgresearchgate.net Brønsted acids can protonate the enamide, leading to the formation of an iminium ion. nih.gov This iminium ion is a key intermediate in various transformations. For example, the acid-catalyzed alkylation of enamides with indolyl alcohols proceeds through a chiral ion pair involving a phosphoric acid catalyst. acs.org

Iminium ion isomerization is a key step in certain cascade reactions. nih.gov The isomerization of an iminium ion formed between an aldehyde and a secondary amine can lead to the formation of new cyclic structures. This type of isomerization is crucial for the synthesis of complex heterocyclic compounds. nih.gov In the context of this compound, acid catalysis could facilitate reactions such as hydrolysis or additions to the double bond through the formation of an iminium ion intermediate.

Applications in Advanced Organic Synthesis

Building Block for Nitrogen-Containing Heterocycles

The activated alkene backbone combined with the nitrile and amide functionalities makes (2E)-2-cyano-3-ethoxybut-2-enamide an ideal substrate for cyclization and multicomponent reactions to generate diverse heterocyclic systems.

Pyrazoles are a cornerstone of medicinal chemistry and agrochemicals. The synthesis of pyrazole (B372694) derivatives often relies on the condensation of a 1,3-dielectrophilic species with hydrazine (B178648) or its derivatives. While not a classic 1,3-dicarbonyl compound, functionalized acrylamides like this compound can serve as potent precursors.

General strategies for pyrazole synthesis from related cyano-activated compounds provide a blueprint for the potential application of this compound. For instance, the reaction of cyanoacetamides with dimethylformamide dimethylacetal (DMF-DMA) generates an enamine intermediate, which upon treatment with hydrazine, yields a cyanopyrazole. researchgate.net Another established method involves the reaction of 2-cyanothioacetamides with hydrazine, where cyclization involves the cyano and thioamide groups to form 3,5-diaminopyrazoles. nih.gov In a related pathway, the reaction of 3-amino-2-cyanoprop-2-enethioamides with hydrazines proceeds through the cyano and enamine moieties to produce 4-thiocarbamoylpyrazoles. nih.gov These examples highlight the reactivity of the cyano group in conjunction with an adjacent functional group to form the pyrazole ring.

A plausible reaction for this compound would involve its reaction with hydrazine, where the ethoxy group could act as a leaving group upon nucleophilic attack by hydrazine, followed by intramolecular cyclization and dehydration to yield a substituted pyrazole.

Table 1: Examples of Pyrazole Synthesis from Cyanoacetamide Derivatives This table presents findings from related compounds to illustrate the synthetic potential.

| Precursor | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyano-enamine of cyanoacetamide | Hydrazine hydrate | 5-Amino-1H-pyrazole-4-carbonitrile | 73% | researchgate.net |

| N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamide | Hydrazine hydrate | 5-Aminopyrazole derivative | N/A | researchgate.net |

Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals. Their synthesis commonly involves the condensation of a three-carbon unit with a reagent containing a N-C-N fragment, such as guanidine (B92328), urea, or amidines. The structure of this compound makes it a suitable three-carbon component for such cyclizations.

The general reactivity of enamines and enamides is leveraged in various pyrimidine (B1678525) syntheses. researchgate.net For example, β-enaminones, which share structural similarities with this compound, have been shown to be effective precursors for pyrimidine synthesis. organic-chemistry.org In a typical reaction, the enaminone system reacts with a binucleophile like guanidine hydrochloride. The reaction proceeds via an initial Michael addition, followed by intramolecular cyclization and subsequent aromatization via the elimination of a leaving group (such as an ethoxy group) and water to furnish the substituted pyrimidine ring. nih.gov

Table 2: General Approach for Pyrimidine Synthesis from Chalcones (Related Precursors) This table illustrates a common pathway for pyrimidine synthesis that could be adapted for enamide precursors.

| Precursor Type | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Chalcone | Guanidine hydrochloride | Cyclocondensation | 2-Amino-4,6-diarylpyrimidine | nih.gov |

The 2-pyridone scaffold is a key feature in numerous biologically active compounds, including several pharmaceuticals. The synthesis of highly substituted 3-cyano-2-pyridones is well-established and frequently employs cyanoacetamide or its derivatives as key starting materials. rsc.org These reactions often proceed through a multicomponent approach involving an aldehyde and an active methylene (B1212753) compound, or via condensation with a 1,3-dicarbonyl compound. rsc.orgmdpi.com

The reaction of a cyanoacetamide derivative with a 1,3-diketone, such as acetylacetone, in the presence of a base like piperidine (B6355638) or potassium hydroxide, is a common and efficient method for constructing the 4,6-dimethyl-3-cyano-2-pyridone core. researchgate.netmdpi.com The mechanism involves an initial Knoevenagel condensation or Michael addition, followed by an intramolecular cyclization and dehydration. rsc.org Given its structural features, this compound is an excellent candidate for this type of transformation, where it would act as the cyanoacetamide equivalent.

Table 3: Synthesis of 3-Cyano-2-Pyridone Derivatives from Cyanoacetamides This table showcases established methods for synthesizing pyridones from precursors structurally related to this compound.

| Cyanoacetamide Derivative | Co-reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyanoacetamide | Acetylacetone | KOH, Ethanol (B145695), Reflux | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 61-79% | mdpi.com |

| Cyanoacetohydrazide | Aromatic Aldehyde, Malononitrile | Piperidine, Water/Ethanol | N-amino-3-cyano-2-pyridone derivative | Good | rsc.org |

The versatility of cyanoacetamide-based synthons extends to the synthesis of other important heterocycles like thiophenes, thiazoles, and coumarins, often through multicomponent reactions where the cyanoacetamide moiety provides a key part of the final ring structure.

One report details the use of a complex precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, to synthesize a variety of fused and unfused heterocycles, including thiophene, thiazole, pyridine, pyrimidine, and coumarin (B35378) derivatives. researchgate.net This demonstrates the synthetic potential embedded in the cyanoacetamide functional group for building diverse heterocyclic systems.

For thiazole synthesis, modern electrochemical methods have shown the annulation of enaminones with thioamides to be an effective route. nih.gov Another approach involves a three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides. acs.org

For coumarin synthesis, the reaction of the aforementioned complex cyanoacetamide with salicylaldehyde (B1680747) derivatives can lead to coumarin structures, showcasing the reactivity of the active methylene group in a Knoevenagel-type condensation followed by cyclization. researchgate.net

Fused heterocyclic systems are of immense importance in drug discovery. Imidazopyrimidines, for example, are bioisosteres of purines and exhibit a wide range of biological activities. The synthesis of such systems can be envisioned starting from a pyrimidine ring, which is then further functionalized and cyclized.

A pyrimidine synthesized from this compound could potentially be converted into an aminopyrimidine. This aminopyrimidine could then serve as a precursor for the construction of the fused imidazole (B134444) ring. For example, the Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-3CR) is a powerful tool for synthesizing imidazo[1,2-a]pyridines and related fused systems from an aminopyridine, an aldehyde, and an isocyanide. nih.gov A similar strategy could be applied to an appropriately substituted aminopyrimidine to access the imidazopyrimidine scaffold.

Role in Complex Molecule and Natural Product Synthesis

Enamides are recognized as valuable intermediates in the total synthesis of natural products and other complex molecules. bohrium.com Their unique reactivity allows for the construction of key nitrogen-containing structural motifs. The direct N-dehydrogenation of amides has emerged as a straightforward method to access enamides, highlighting their importance. nih.gov

While no specific total syntheses employing this compound have been reported in the reviewed literature, the functional group array of the molecule makes it a prime candidate for such applications. The enamide moiety can participate in various transformations, including cycloadditions and cascade reactions, to rapidly build molecular complexity. For example, enamides have been used in the synthesis of natural products like the lansiumamides. bohrium.com The presence of the additional cyano and ethoxy groups in this compound offers further handles for synthetic manipulation, opening avenues for its use in the stereoselective synthesis of complex nitrogenous natural products.

Strategic Incorporation into Cyclization Cascades for Alkaloid Synthesis

Alkaloids, a class of naturally occurring compounds containing nitrogen, often possess intricate, polycyclic structures and significant biological activity. The efficient construction of their core frameworks is a persistent challenge in organic synthesis. Enamides are recognized as valuable precursors in alkaloid synthesis, particularly in cyclization reactions that form key heterocyclic rings. researchgate.net The reactivity of the enamide moiety allows for its participation in both radical and non-radical cyclization pathways, leading to the formation of nitrogen-containing heterocycles. nih.gov

The structure of this compound is particularly well-suited for such transformations. The cyano and amide groups can act as internal nucleophiles or electrophiles under different reaction conditions, facilitating cascade reactions. For instance, after an initial intermolecular reaction at the double bond, the pendant functional groups are perfectly positioned for subsequent intramolecular cyclizations, leading to the rapid assembly of complex heterocyclic systems reminiscent of alkaloid scaffolds. The cyano group, in particular, is a versatile functional handle that can be hydrolyzed, reduced, or participate in cycloadditions to further elaborate the molecular structure. nih.gov

Precursor to Densely Functionalized Compounds

The high degree of functionalization in this compound makes it an ideal starting material for the synthesis of compounds bearing multiple functional groups in close proximity. The electron-withdrawing nature of the cyano and amide groups polarizes the double bond, making it susceptible to a variety of transformations.

Enamides, in general, are versatile building blocks that can be engaged in a wide array of reactions, including cycloadditions and ring deconstructions. acs.org For example, this compound can be envisioned to participate as a dienophile in Diels-Alder reactions or as a partner in [2+2] cycloadditions, leading to highly substituted cyclic systems. Furthermore, the direct C-H functionalization of enamides using modern catalytic methods, such as visible-light photoredox catalysis, offers a powerful strategy for introducing additional complexity. uiowa.edunih.gov These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the enamide backbone under mild conditions.

The following table illustrates the potential of enamides as precursors to functionalized molecules, based on established reactivity patterns:

| Reaction Type | Potential Product | Reagents and Conditions |

| Diels-Alder Reaction | Substituted cyclohexene | Diene, heat or Lewis acid |

| [2+2] Cycloaddition | Functionalized cyclobutane | Alkene, photochemical irradiation |

| C-H Alkylation | α- or β-alkylated enamide | Alkyl halide, photoredox catalyst, visible light |

| C-H Arylation | α- or β-arylated enamide | Aryl halide, photoredox catalyst, visible light |

This table represents potential transformations of this compound based on the known reactivity of similar enamide structures.

Intermediates in the Construction of Polycyclic Scaffolds

The construction of polycyclic scaffolds is a cornerstone of natural product synthesis and medicinal chemistry. frontiersin.org The strategic use of building blocks that can undergo multiple bond-forming events in a single operation is highly desirable for efficiency. The intramolecular arene/allene cycloaddition, for instance, provides rapid access to strained polycyclic compounds which can be further rearranged into complex, functional-group-rich polycyclic lactams. nih.gov

While not a direct participant in arene/allene cycloadditions, this compound can be envisioned as a key component in other strategies for polycyclic scaffold construction. For example, it could be incorporated into a larger molecule that is then subjected to a cascade reaction. The diverse functional handles of the compound allow for its integration into various substrates designed for complex cyclizations, such as those involving metathesis or domino reactions. frontiersin.org The resulting polycyclic structures would be richly decorated with functional groups, providing ample opportunities for further synthetic elaboration. The controlled reactivity of strategically placed functional groups can lead to the formation of multiple rings in a single, efficient step. nih.gov

Development of Novel Synthetic Methodologies

The unique reactivity of this compound also makes it a valuable tool for the development of new synthetic methods. Its ability to participate in a variety of reactions under different conditions allows for the exploration of novel chemical transformations.

Multi-component Reactions Facilitated by the Compound's Structure

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all the reactants, are a powerful tool for generating molecular diversity. nih.gov The electron-deficient nature of the double bond in this compound makes it an excellent candidate for MCRs. acs.org

For example, it can act as the electron-deficient alkene in a variety of MCRs, such as the Michael addition-initiated ring closure (MIRC) or in Ugi and Passerini-type reactions after suitable modification. The presence of the cyano and amide functionalities provides additional sites for reaction, potentially leading to the formation of highly complex and diverse heterocyclic scaffolds in a single step. nih.gov The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic structures. nih.gov

A hypothetical MCR involving this compound is presented below:

| MCR Type | Reactants | Potential Product Scaffold |

| Michael-Initiated Ring Closure | This compound, a nucleophile (e.g., a thiol or amine), and an electrophile | Highly substituted five or six-membered heterocycle |

| Passerini-type Reaction | Isocyanide, a carboxylic acid (or a precursor), and the carbonyl group of a modified this compound | α-acyloxy carboxamide derivative |

| Ugi-type Reaction | Isocyanide, an amine, a carboxylic acid, and the carbonyl group of a modified this compound | Peptidomimetic scaffold |

This table outlines plausible MCRs based on the functional groups present in the title compound and established MCR principles.

Catalytic Reactions for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of modern organic synthesis, offering routes to products with high efficiency and selectivity. The functional groups of this compound are amenable to a wide range of catalytic transformations. Metal-catalyzed regioselective functionalization of enamides provides a rapid method to synthesize useful nitrogen-containing heterocycles. nih.gov

The double bond can be a substrate for various catalytic additions, such as hydrogenation, hydroformylation, or hydroamination, which would proceed with high regioselectivity due to the electronic bias of the molecule. Furthermore, the development of asymmetric catalytic reactions using this substrate could lead to the synthesis of enantioenriched products, which are of high value in medicinal chemistry. The use of visible-light photoredox catalysis for the direct C-H functionalization of enamides is a particularly promising area, offering a mild and environmentally friendly approach to creating complex molecules. nih.govresearchgate.net

Continuous-Flow Chemistry Applications in Related Syntheses

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.net The synthesis of amides, a key functional group in this compound, has been successfully translated to continuous-flow systems. nih.govrsc.org

While the direct synthesis of this compound in a flow system has not been specifically reported, the methodologies developed for the continuous-flow synthesis of amides and other related functional groups are highly relevant. These techniques often involve the use of packed-bed reactors with immobilized reagents or catalysts, which allow for efficient reaction and easy purification. The principles of flow chemistry could be applied to the multi-step synthesis of derivatives of this compound, enabling the rapid and safe production of these valuable synthetic intermediates.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the electronic structure, stability, and reactivity of molecules like (2E)-2-cyano-3-ethoxybut-2-enamide.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and determining activation energies. For reactions involving molecules structurally similar to this compound, such as the formation of cyanoacetamide from protonated hydroxylamine (B1172632) and cyanoacetaldehyde, DFT has been used to explore the reaction pathway. These studies reveal that such reactions can be exothermic with no significant activation barrier, proceeding through the formation of intermediate complexes. nih.gov

In the context of this compound, DFT could be employed to model its synthesis, for instance, through a Knoevenagel-type condensation. The calculations would involve optimizing the geometries of reactants, intermediates, transition states, and products. The transition state, a critical point on the potential energy surface, represents the energy barrier that must be overcome for the reaction to proceed. youtube.comyoutube.comyoutube.com By analyzing the vibrational frequencies of the optimized transition state structure, one can confirm that it corresponds to a true saddle point, characterized by a single imaginary frequency along the reaction coordinate. youtube.comyoutube.com

For instance, in a hypothetical reaction, the free energy of the reactants and the transition state would be calculated to determine the activation energy (ΔG‡). A representative, albeit for a different system, set of calculated energies is presented in the table below to illustrate the concept.

Table 1: Illustrative DFT-Calculated Energies for a Reaction Step

| Species | Total Energy (Hartree) | Thermal Free Energy Correction (Hartree) | Final Free Energy (Hartree) | Relative Free Energy (kcal/mol) |

|---|---|---|---|---|

| Reactants | -450.123456 | +0.123456 | -450.000000 | 0.00 |

| Transition State | -450.098765 | +0.111111 | -449.987654 | +7.75 |

| Products | -450.154321 | +0.135790 | -450.018531 | -11.63 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual calculations for this compound.

Molecular Orbital Analysis (e.g., HOMO/LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy and spatial distribution of these orbitals dictate how the molecule will interact with other chemical species. In this compound, the presence of both electron-donating and electron-withdrawing groups significantly influences the HOMO-LUMO gap. nih.govyoutube.com

The ethoxy group (-OEt) acts as an electron-donating group, raising the energy of the HOMO. youtube.com Conversely, the cyano (-CN) and amide (-CONH2) groups are electron-withdrawing, which lowers the energy of the LUMO. nih.govyoutube.com This combined effect leads to a smaller HOMO-LUMO gap, which generally correlates with higher reactivity. The HOMO is expected to be localized more towards the electron-rich part of the molecule (the double bond and the ethoxy group), making it susceptible to attack by electrophiles. The LUMO, on the other hand, would be concentrated on the electron-deficient regions (the cyano and amide groups), making them sites for nucleophilic attack.

An analysis of the molecular orbitals of analogous systems reveals that inter-fragment orbital mixing plays a crucial role in determining the final orbital energies. nih.gov For example, an out-of-phase mixing of occupied orbitals of the core structure with those of the electron-donating group can lead to a higher energy HOMO, while an in-phase combination of LUMOs of the core and the electron-withdrawing group results in a lower energy LUMO. nih.gov

Table 2: Expected Frontier Orbital Characteristics for this compound

| Orbital | Expected Energy Level | Primary Contributing Groups | Implication for Reactivity |

|---|---|---|---|

| HOMO | Relatively High | Ethoxy group, C=C double bond | Nucleophilic character, site for electrophilic attack |

| LUMO | Relatively Low | Cyano group, Amide group | Electrophilic character, site for nucleophilic attack |

Conformational Analysis and Stereochemical Preferences

The (2E) designation in the name of the compound specifies the stereochemistry around the C=C double bond as trans with respect to the highest priority groups. However, rotation around single bonds, such as the C-O bond of the ethoxy group and the C-C bond between the double bond and the amide group, can lead to different conformers. Computational methods can be used to perform a potential energy surface scan to identify the most stable conformers. nih.gov

For similar molecules, such as cyanoacetamide, computational studies have shown the existence of different conformers, with the trans conformer often being the most stable. nih.gov The stability of different conformers is influenced by a combination of steric and electronic factors, including intramolecular hydrogen bonding. In the case of this compound, intramolecular hydrogen bonding could potentially occur between the amide protons and the oxygen of the ethoxy group or the nitrogen of the cyano group, which would stabilize certain conformations.

Mechanistic Modeling and Pathway Elucidation

Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone.

Computational Elucidation of Bond-Forming and Breaking Processes

The synthesis and reactions of enamides and cyanoacetamides involve a series of bond-forming and breaking events. Computational modeling can trace the entire reaction pathway, visualizing the electronic and geometric changes that occur. For example, in the synthesis of enamides, a key step might be the nucleophilic attack of an amine on a carbonyl compound, followed by dehydration. DFT calculations can model this process, showing the formation of a tetrahedral intermediate and the subsequent elimination of a water molecule. nih.gov

Similarly, in reactions where this compound acts as a reactant, such as in cycloaddition reactions, computational studies can elucidate the concerted or stepwise nature of the bond-forming processes. acs.org The analysis of the transition state geometry can reveal which bonds are being formed and broken simultaneously.

Prediction of Regio- and Stereoselectivity

Many reactions involving multifunctional molecules like this compound can potentially lead to different regio- or stereoisomers. Computational modeling is a valuable tool for predicting the selectivity of such reactions. organic-chemistry.orgresearchgate.netresearchgate.netacs.orgrsc.orgnih.gov

Regioselectivity: The presence of multiple reactive sites in this compound (the α- and β-carbons of the double bond, the nitrogen of the amide, the oxygen of the ethoxy group, and the cyano group) makes regioselectivity a key consideration in its reactions. For instance, in an acylation reaction, attack could occur at the nitrogen of the amide (N-acylation) or at the α-carbon (C-acylation). researchgate.net By calculating the activation energies for the different possible pathways, DFT can predict which regioisomer is more likely to form. The prediction is often guided by the principles of Hard and Soft Acids and Bases (HSAB), where interactions between hard-hard or soft-soft species are favored. researchgate.net

Stereoselectivity: The stereochemical outcome of reactions, particularly those that create new chiral centers, can also be predicted computationally. For example, in the hydrogenation of an enamide, the approach of the hydrogen molecule to the double bond can occur from two different faces, leading to two enantiomers. acs.org By modeling the transition states for both approaches, it is possible to determine which one is lower in energy and therefore which enantiomer will be the major product. acs.orgacs.org In some cases, intramolecular hydrogen bonding in the transition state can play a crucial role in determining the stereoselectivity, favoring the formation of the thermodynamically less stable isomer. organic-chemistry.orgresearchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyanoacetamide |

| Protonated hydroxylamine |

| Cyanoacetaldehyde |

Kinetic and Thermodynamic Parameters for Reactions

A critical aspect of understanding a chemical compound is to determine the kinetic and thermodynamic parameters of its reactions. Theoretical calculations can predict the feasibility and rate of chemical processes.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound

| Parameter | Description | Hypothetical Value |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Data not available |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Data not available |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of the system during a reaction. | Data not available |

| Gibbs Free Energy of Reaction (ΔG) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data for the kinetic and thermodynamic parameters of reactions involving this compound were found in the public domain.

Spectroscopic Property Prediction and Interpretation (Methodological Focus)

Computational spectroscopy is a powerful tool for predicting and interpreting the interaction of molecules with electromagnetic radiation. These predictions are invaluable for structural elucidation and understanding electronic properties.

Computational NMR Chemical Shift Prediction for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the chemical shifts of nuclei like ¹H and ¹³C. nih.gov This involves calculating the magnetic shielding tensor for each nucleus in the molecule. The predicted shifts are then compared with experimental data to confirm or propose a structure. For this compound, such calculations would provide a theoretical ¹H and ¹³C NMR spectrum, aiding in the assignment of signals in an experimentally obtained spectrum.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (specific proton) | Data not available | Data not available |

| C (specific carbon) | Data not available | Data not available |

Note: This table illustrates the type of data generated from computational NMR studies. No such data for this compound has been found.

Vibrational Frequency Analysis for IR Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational vibrational frequency analysis, typically performed using methods like DFT, can calculate the frequencies and intensities of these vibrations. This results in a theoretical IR spectrum that can be compared with experimental data to identify functional groups and confirm the molecular structure. For this compound, this analysis would help in assigning the characteristic vibrational bands for its cyano, amide, ether, and alkene functionalities.

Electronic Transitions for UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sigmaaldrich.com Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help in understanding the electronic structure and identifying the types of electronic transitions, such as π → π* and n → π*, that are characteristic of the conjugated system in this compound.

Analytical and Spectroscopic Methodologies in Research on 2e 2 Cyano 3 Ethoxybut 2 Enamide

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation of (2E)-2-cyano-3-ethoxybut-2-enamide from reaction mixtures and for the assessment of its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. This method is well-suited for compounds that are not easily volatilized. In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For instance, a C18 column is often employed, with the mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The polarity of this compound will determine its retention time, which is a key parameter for its identification under specific chromatographic conditions. While specific retention times are dependent on the exact method parameters, the presence of polar functional groups such as the amide and ether groups, as well as the nonpolar ethyl and butyl chains, allows for effective separation using gradient elution. In this mode, the composition of the mobile phase is varied over time to achieve optimal separation from impurities. Detection is commonly carried out using a UV detector, as the conjugated system of the molecule is expected to absorb in the UV region.

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Detection | UV-Vis Detector |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful tool for the analysis of this compound, provided the compound has sufficient volatility and thermal stability to be vaporized without decomposition. In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase).

The retention time in GC is influenced by the compound's boiling point and its interactions with the stationary phase. Given the molecular weight and functional groups of this compound, a mid-polarity column might be selected. When coupled with a detector such as a Flame Ionization Detector (FID), GC can provide quantitative information about the purity of the sample. For structural confirmation, coupling GC with Mass Spectrometry (GC-MS) is a common practice.

| Parameter | Typical Value/Condition |

| Stationary Phase | Mid-polarity capillary column (e.g., Phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous determination of the molecular structure of this compound. Each method provides unique pieces of information that, when combined, create a detailed picture of the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two ethyl groups and the methyl group, as well as the amide protons. The chemical shifts (δ) and coupling constants (J) of these signals would confirm the connectivity of the molecule.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the amide, the carbons of the cyano group, the olefinic carbons, and the carbons of the ethoxy and butyl groups.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, providing definitive evidence for the structural assignment.

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |

| ¹H (Amide) | 6.0 - 8.0 | Broad singlet |

| ¹H (Ethoxy CH₂) ** | 3.8 - 4.5 | Quartet |

| ¹H (Methyl) | 2.0 - 2.5 | Singlet |

| ¹H (Ethoxy CH₃) | 1.2 - 1.6 | Triplet |

| ¹³C (Carbonyl) | 160 - 170 | Singlet |

| ¹³C (Cyano) | 115 - 125 | Singlet |

| ¹³C (Olefinic) | 100 - 150 | Singlets |

| ¹³C (Ethoxy CH₂) ** | 60 - 70 | Singlet |

| ¹³C (Methyl) | 15 - 25 | Singlet |

| ¹³C (Ethoxy CH₃) | 10 - 20 | Singlet |

Mass Spectrometry (MS, LCMS, GCMS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The compound's molecular formula is C₇H₁₀N₂O₂ with a molecular weight of 154.17 g/mol . bldpharm.com In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to this molecular weight.

When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), complex mixtures can be analyzed, with mass spectra being recorded for each separated component. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule, with specific fragments corresponding to the loss of functional groups such as the ethoxy or amide moieties. This fragmentation data is invaluable for confirming the proposed structure.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 154 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 109 | Loss of ethoxy group |

| [M - CONH₂]⁺ | 110 | Loss of amide group |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FTIR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amide, the C=O stretching of the amide, the C≡N stretching of the nitrile group, the C=C stretching of the alkene, and the C-O stretching of the ether linkage. The presence and position of these bands provide strong evidence for the compound's functional group composition.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3100 - 3500 |

| C-H Stretch | 2850 - 3000 |

| C≡N Stretch (Nitrile) | 2210 - 2260 |

| C=O Stretch (Amide) | 1630 - 1695 |

| C=C Stretch (Alkene) | 1620 - 1680 |

| C-O Stretch (Ether) | 1000 - 1300 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Visible spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. In the case of this compound, the presence of a conjugated system—encompassing the cyano, alkene, and amide functional groups—is expected to give rise to characteristic absorptions in the UV-Vis spectrum. The conjugated π-system allows for π → π* transitions, which typically occur in the ultraviolet region. The ethoxy group, acting as an auxochrome, can influence the position and intensity of these absorption bands.

Table 1: Hypothetical UV-Vis Spectral Data for this compound in Ethanol (B145695)

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~220-280 | >10,000 |

| n → π | ~280-350 | <1,000 |

Note: This table is illustrative and based on typical values for similar conjugated systems. Actual experimental data would be required for confirmation.

Advanced Characterization Techniques

X-ray Diffraction for Solid-State Structure Determination

For compounds that can be crystallized, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously confirm the (E)-configuration of the double bond in this compound and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide group.

A search of crystallographic databases reveals no publicly available crystal structure for this compound. Should a crystalline sample be obtained, X-ray diffraction analysis would be invaluable for a complete structural elucidation.

In Situ Spectroscopic Monitoring of Reactions (e.g., UV-Vis, EPR)

In situ spectroscopic techniques are powerful for studying reaction mechanisms and kinetics in real-time. For instance, the synthesis of this compound could be monitored using in situ UV-Vis spectroscopy to track the formation of the conjugated system. Similarly, if the reaction were to involve radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy could be employed for their detection and characterization.

Currently, there are no published studies detailing the in situ spectroscopic monitoring of reactions involving this compound.

Deuterium-Labeling Studies for Mechanistic Insights

Deuterium-labeling is a sophisticated method used to trace the pathways of atoms during a chemical reaction, thereby providing deep mechanistic insights. For this compound, specific hydrogen atoms could be replaced with deuterium (B1214612). For example, labeling the ethyl group or the amide protons could help elucidate reaction mechanisms, such as isomerization or condensation pathways, by tracking the position of the deuterium label in the products using techniques like NMR spectroscopy or mass spectrometry.

No deuterium-labeling studies specifically focused on the mechanistic aspects of this compound have been reported in the scientific literature.

Future Research Directions and Outlook

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount to harnessing the synthetic utility of (2E)-2-cyano-3-ethoxybut-2-enamide. Future research should focus on catalysts that can precisely control the reactivity of its multiple functional groups.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild and environmentally friendly reaction conditions. beilstein-journals.orguiowa.edu Future work could explore the use of photocatalysts to enable novel transformations of this compound, such as [2+2] cycloadditions or the generation of radical intermediates for subsequent reactions. uiowa.eduacs.org The development of dual catalytic systems, combining photoredox catalysis with transition metal catalysis, could open up new avenues for the functionalization of the enamide scaffold. beilstein-journals.org

Transition Metal Catalysis: Metal-catalyzed reactions are well-established for the functionalization of enamides. nih.gov Research into the application of various transition metals, such as palladium, rhodium, nickel, and copper, could lead to the development of highly selective cross-coupling reactions, C-H functionalization, and asymmetric transformations. nih.govacs.org For instance, metal catalysts could be employed to selectively activate the C-H bonds of the ethoxy group or the methyl group for further derivatization.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Hydroxynitrile lyases (HNLs), for example, are known to catalyze the enantioselective addition of cyanide to aldehydes and ketones. rsc.orgrsc.org Investigating the potential of HNLs or other engineered enzymes to interact with the cyano group or other functionalities of this compound could lead to the development of highly stereoselective synthetic routes.

Development of Sustainable and Green Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, future research should prioritize the development of sustainable and green synthetic methods for this compound and its derivatives. rsc.orgdntb.gov.ua

Green Solvents: The choice of solvent plays a crucial role in the environmental impact of a chemical process. Research should focus on utilizing green solvents, such as water, supercritical fluids, or bio-based solvents, for the synthesis and reactions of this compound. rsc.orgmdpi.comyoutube.com Aqueous biphasic catalysis, for instance, could facilitate catalyst recycling and product separation. rsc.org

Atom Economy: Synthetic strategies should be designed to maximize atom economy, minimizing the generation of waste. Catalytic cascade reactions, where multiple transformations occur in a single pot, are a promising approach to achieve this goal. rsc.org

Energy Efficiency: The use of energy-efficient techniques, such as microwave irradiation or photocatalysis which can operate at ambient temperatures, should be explored to reduce the energy consumption of synthetic processes. beilstein-journals.orgresearchgate.net

Expansion of Cyclization Reactions to Access Diverse Chemical Space

The structure of this compound makes it an ideal precursor for the synthesis of a wide range of heterocyclic compounds through cyclization reactions. rsc.org